7-Hydroxy-4-(trifluoromethyl)coumarin

Catalog No.
S629481
CAS No.
575-03-1
M.F
C10H5F3O3
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-4-(trifluoromethyl)coumarin

CAS Number

575-03-1

Product Name

7-Hydroxy-4-(trifluoromethyl)coumarin

IUPAC Name

7-hydroxy-4-(trifluoromethyl)chromen-2-one

Molecular Formula

C10H5F3O3

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C10H5F3O3/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4,14H

InChI Key

CCKWMCUOHJAVOL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F

Synonyms

4-(Trifluoromethyl)-7-hydroxycoumarin; 4-(Trifluoromethyl)umbelliferone; 7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one; 7-Hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one; NSC 138174

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F

Fluorescent Properties and Applications:

7-Hydroxy-4-(trifluoromethyl)coumarin (7-OH-4-TM coumarin) exhibits strong fluorescence properties, making it a valuable tool in various scientific research applications. It has a maximum excitation wavelength (λex) of 385 nm and a maximum emission wavelength (λem) of 502 nm in methanol []. This specific fluorescence profile allows researchers to utilize 7-OH-4-TM coumarin in various assays and labeling techniques.

  • Biomedical Research: 7-OH-4-TM coumarin is often employed as a fluorescent probe for studying biological processes due to its high photostability and biocompatibility. It can be conjugated with biomolecules like enzymes, proteins, and nucleic acids to track their localization and activity within cells [].
  • Environmental Monitoring: The fluorescent properties of 7-OH-4-TM coumarin can be exploited for the detection of various environmental contaminants. By incorporating it into sensor designs, researchers can develop methods for monitoring pollutants in water, soil, and air samples [].

Medicinal Chemistry Applications:

The unique chemical structure of 7-OH-4-TM coumarin has attracted interest in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that it exhibits various bioactivities, including:

  • Antioxidant activity: 7-OH-4-TM coumarin demonstrates free radical scavenging properties, potentially offering benefits in conditions associated with oxidative stress [].
  • Antimicrobial activity: Research suggests that 7-OH-4-TM coumarin can inhibit the growth of certain bacteria and fungi, suggesting its potential application in developing new antimicrobial agents [].

Material Science Applications:

The photophysical and chemical properties of 7-OH-4-TM coumarin make it a promising candidate for various material science applications. Its fluorescence properties can be utilized in the development of:

  • Organic light-emitting diodes (OLEDs): 7-OH-4-TM coumarin can potentially serve as a blue emitter material in OLEDs due to its efficient fluorescence and good thermal stability [].
  • Sensors: The molecule's ability to respond to specific stimuli, such as changes in pH or temperature, can be harnessed to design responsive materials for various sensing applications [].

7-Hydroxy-4-(trifluoromethyl)coumarin is a synthetic derivative of coumarin, characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxyl group at the 7-position. This compound is notable for its unique photophysical properties, including fluorescence and charge-transfer characteristics, which make it suitable for various applications in biochemistry and materials science. The chemical formula for 7-Hydroxy-4-(trifluoromethyl)coumarin is C₁₀H₅F₃O₃, and it has a CAS number of 575-03-1 .

, particularly three-component reactions involving electron-withdrawing substituted benzaldehydes and dialkyl acetylenedicarboxylates. These reactions yield novel coumarin derivatives under mild conditions, demonstrating the compound's versatility in organic synthesis . Additionally, it can undergo base-induced phototautomerization, which shifts electron density within the molecule, affecting its reactivity and interaction with other substances .

This compound exhibits significant biological activities, including antifungal properties. Research has shown that derivatives of 7-hydroxycoumarin can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development . Furthermore, its photophysical properties allow for applications in biological imaging and sensing.

The synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin typically involves:

  • Pechmann Condensation: This method forms the coumarin backbone by reacting phenolic compounds with β-keto esters.
  • Duff Reaction: This reaction introduces the formyl group at the 8-position, which can be followed by further modifications to yield trifluoromethyl derivatives .
  • Three-Component Reactions: Combining 7-hydroxy-4-methyl or trifluoromethyl coumarins with dialkyl acetylenedicarboxylates and aromatic aldehydes in the presence of a base (like triethylamine) leads to new derivatives .

7-Hydroxy-4-(trifluoromethyl)coumarin finds applications in various fields:

  • Fluorescent Probes: Due to its fluorescence properties, it is used in biological imaging.
  • Antifungal Agents: Its derivatives show promise as antifungal agents against specific pathogens.
  • Photochemical Studies: The compound is studied for its charge-transfer interactions and photophysical behavior in different solvents .

Several compounds share structural similarities with 7-Hydroxy-4-(trifluoromethyl)coumarin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
7-HydroxycoumarinHydroxyl group at position 7Lacks trifluoromethyl group; used as a baseline compound.
4-MethylcoumarinMethyl group at position 4Exhibits different biological activities compared to trifluoromethyl derivative.
7-Hydroxy-4-(difluoromethyl)coumarinDifluoromethyl group at position 4Similar electronic properties but less potent than trifluoromethyl variant.
Coumarin (basic structure)No substituents at positions 4 or 7Serves as a parent structure; lacks specific biological activities found in derivatives.

The uniqueness of 7-Hydroxy-4-(trifluoromethyl)coumarin lies in its trifluoromethyl substitution, which enhances its electron-withdrawing capacity, thus affecting both its chemical reactivity and biological activity compared to other coumarins .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (86.96%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

575-03-1

Wikipedia

7-Hydroxy-4-(trifluoromethyl)coumarin

Dates

Modify: 2023-08-15
Thekkan et al. A DNA-based fluorescent reporter maps HOCl production in the maturing phagosome. Nature Chemical Biology, doi: 10.1038/s41589-018-0176-3, published online 10 December 2018

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